2-methyl-N-pyridin-2-ylfuran-3-carboxamide
Overview
Description
2-methyl-N-pyridin-2-ylfuran-3-carboxamide is a heterocyclic compound that combines a furan ring with a pyridine ring through an amide linkage
Scientific Research Applications
2-methyl-N-pyridin-2-ylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential candidate for drug development, particularly for its activity against certain enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-pyridin-2-ylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with pyridin-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-pyridin-2-ylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-methyl-N-pyridin-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been studied for its binding affinity to c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, which are involved in various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a methyl group on the pyridine ring.
N-(pyridin-2-yl)furan-2-carboxamide: Lacks the methyl group on the furan ring.
Uniqueness
2-methyl-N-pyridin-2-ylfuran-3-carboxamide is unique due to the presence of both a methyl group on the furan ring and a pyridine ring, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-methyl-N-pyridin-2-ylfuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(5-7-15-8)11(14)13-10-4-2-3-6-12-10/h2-7H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIPEWJDMNVEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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